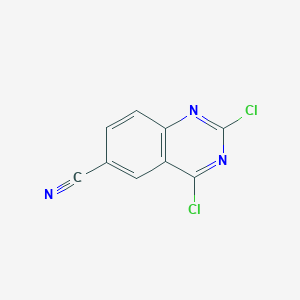

2,4-Dichloroquinazoline-6-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloroquinazoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2N3/c10-8-6-3-5(4-12)1-2-7(6)13-9(11)14-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWYUDBVRMAWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596349 | |

| Record name | 2,4-Dichloroquinazoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150449-98-2 | |

| Record name | 2,4-Dichloroquinazoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloroquinazoline 6 Carbonitrile

Foundational Approaches to Quinazoline (B50416) Ring Construction

The formation of the quinazoline scaffold is a critical first step in the synthesis of 2,4-dichloroquinazoline-6-carbonitrile. Several classical and modern methods are employed to construct this heterocyclic system.

Cyclization Reactions from Substituted Anthranilic Acid Derivatives

A cornerstone of quinazoline synthesis involves the cyclization of appropriately substituted anthranilic acid derivatives. These methods are valued for the ready availability of the starting materials. A common approach involves the reaction of anthranilic acids with amides, a process known as the Niementowski quinazoline synthesis, to form 4-oxo-3,4-dihydroquinazolines. frontiersin.org While effective, this method often requires high temperatures and can be lengthy. frontiersin.org

In a relevant patent, anthranilic acid is reacted with potassium cyanate (B1221674) in an aqueous, alkaline solution to produce 2,4-quinazolinedione. google.com This intermediate is then subjected to a chlorination step to yield the dichloroquinazoline. The initial cyclization proceeds at temperatures ranging from 20 to 100 °C. google.com Another variation involves the treatment of anthranilic acid with chloroacetyl chloride to form a benzoxazinone, which can then be converted to the quinazolinone. researchgate.net The use of substituted o-anthranilic acids with chloroacetonitrile (B46850) in methanol (B129727) also provides a direct route to 2-chloromethyl-4(3H)-quinazolinones. nih.gov

The reaction of anthranilic acid with ethoxycarbonylisothiocyanate is another documented method, leading to the formation of ethyl 4-oxo-2-thioxo-1,2-dihydroquinazoline-3(4H)-carboxylate. researchgate.netsemanticscholar.org These thioxo-derivatives can be further manipulated to introduce the desired functionalities.

Cyclocondensation Reactions Involving Amides and Related Precursors

Cyclocondensation reactions offer a versatile entry into the quinazoline ring system. These reactions typically involve the condensation of a 2-amino-substituted benzene (B151609) derivative with a one-carbon unit. For instance, the reaction of 2-aminobenzyl alcohols with primary amides, catalyzed by a manganese(I) complex, yields 2-substituted quinazolines. mdpi.com This acceptorless dehydrogenative coupling strategy is advantageous due to its use of readily available starting materials. mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions. For example, the condensation and cyclization of benzaldehydes with various amines under microwave irradiation can produce quinazolinones with improved yields and shorter reaction times. frontiersin.org

Transition Metal-Catalyzed Annulation Strategies

In recent years, transition metal-catalyzed reactions have become indispensable for the synthesis of complex heterocyclic compounds like quinazolines. nih.govfrontiersin.orgnih.gov These methods often exhibit high efficiency, selectivity, and functional group tolerance.

Copper-catalyzed reactions have been extensively studied. One such method involves the tandem reaction of 2-bromobenzyl bromides with aldehydes and aqueous ammonia, catalyzed by cupric acetate (B1210297), to furnish quinazoline derivatives. nih.gov Another copper-catalyzed approach utilizes the reaction of 2-aminoarylketones with methylarenes and ammonium (B1175870) acetate to produce functionalized quinazolines. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are also employed in multi-step syntheses to build the necessary precursors for the final cyclization. beilstein-journals.org These reactions allow for the introduction of various substituents onto the aromatic ring prior to the formation of the quinazoline core.

Cobalt and iridium-catalyzed reactions have also been developed for the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles or ketones to provide quinazolines under mild conditions. organic-chemistry.org These methods are noted for their atom economy and environmentally benign nature. organic-chemistry.org

Regioselective Introduction of Chlorine Substituents at the C-2 and C-4 Positions

Once the quinazoline-6-carbonitrile (B13663841) core, often in its dione (B5365651) form, is synthesized, the next crucial step is the regioselective chlorination at the C-2 and C-4 positions.

Halogenation of Quinazoline-2,4(1H,3H)-diones using Phosphorus Halides

A widely used and effective method for the dichlorination of quinazoline-2,4(1H,3H)-diones is the use of phosphorus halides, most commonly phosphorus oxychloride (POCl₃). The reaction involves heating the quinazolinedione in an excess of phosphorus oxychloride, often with a catalytic amount of a tertiary amine like triethylamine (B128534) or trimethylamine. google.comchemicalbook.com For example, 2,4(1H,3H)-quinazolinedione dissolved in POCl₃ and heated to reflux for several hours yields 2,4-dichloroquinazoline (B46505) in high yield. chemicalbook.com

The use of a solvent such as an aliphatic amide in conjunction with the chlorinating agent has also been reported. google.com This method is part of a two-step process starting from anthranilic acid, which is first cyclized to the dione and then chlorinated. google.com

Exploitation of Triphosgene (B27547) in Dichloroquinazoline Synthesis

Triphosgene, a stable and safer solid substitute for the highly toxic phosgene (B1210022) gas, is a versatile reagent for the synthesis of 2,4-dichloroquinazolines. nih.govwikipedia.org It can be used in a one-pot synthesis starting from anthranilonitriles. The reaction of an anthranilonitrile with triphosgene in the presence of a catalytic amount of triphenylphosphine (B44618) oxide leads to the formation of the 2,4-dichloroquinazoline. nih.gov The mechanism is believed to proceed through the in-situ formation of an isocyanate intermediate. nih.gov

Another patented method describes the reaction of a substituted 3-(oximino)indolin-2-one or an o-aminobenzonitrile derivative with triphosgene under alkaline conditions to generate the 2,4-dichloroquinazoline derivative. google.com This approach is highlighted for its mild reaction conditions and high yield. google.com

Optimization of Chlorination Reaction Conditions

The conversion of a quinazoline-2,4-dione scaffold to the corresponding 2,4-dichloroquinazoline is a crucial transformation. The most common and industrially favored method involves heating the dione with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Research has focused on optimizing the conditions for this reaction to maximize yield and purity while minimizing reaction time and harshness. A typical procedure involves refluxing the precursor, 6-cyanoquinazoline-2,4-dione, in an excess of phosphorus oxychloride. chemicalbook.comgoogle.com The reaction is often heated to reflux for several hours to ensure complete conversion. chemicalbook.com

To modulate the reactivity and improve yields, a tertiary amine base, such as N,N-dimethylaniline or triethylamine, is frequently added as a catalyst. google.com The base can activate the dione substrate and neutralize the HCl generated during the reaction. After the reaction is complete, the excess POCl₃ is typically removed under reduced pressure. The crude product is then isolated by carefully pouring the reaction mixture into ice water or a saturated sodium bicarbonate solution to decompose any remaining reagent, followed by extraction with an organic solvent like dichloromethane. chemicalbook.com

While effective, the use of phosphorus oxychloride presents challenges related to its corrosiveness and the generation of phosphoric acid waste. This has led to investigations into alternative chlorination systems. For instance, methods using combinations of oxidants and chloride sources, such as phenyliodine(III) diacetate (PIDA) with potassium chloride (KCl) in methanol, have been developed for related heterocyclic systems. researchgate.net These conditions often allow for the reaction to proceed smoothly at ambient temperatures within minutes, offering a milder alternative to the high temperatures required for POCl₃. researchgate.net

Below is a table summarizing various chlorination conditions.

| Reagent/System | Solvent | Temperature | Time | Yield | Reference |

| POCl₃ / Triethylamine | Toluene | Reflux | 10 h | 73% | google.com |

| POCl₃ / Trimethylamine | Chloroform | Reflux | 12 h | 79% | google.com |

| POCl₃ | None (neat) | Reflux | 2.5 h | 99% | chemicalbook.com |

| PIDA / KCl | Methanol | Room Temp | 10 min | 79%* | researchgate.net |

| Yield reported for a model quinolone system, demonstrating potential applicability. |

Selective Incorporation of the Nitrile Group at the C-6 Position

The introduction of the carbonitrile group at the C-6 position of the quinazoline ring is a key synthetic challenge that can be addressed through several distinct strategies.

Direct Cyanation Approaches on Quinazoline Scaffolds

Direct C-H cyanation offers an atom-economical approach to install the nitrile group onto a pre-formed quinazoline ring system. This modern strategy avoids the need to carry the nitrile functionality through multiple synthetic steps. Palladium-catalyzed C-H activation has emerged as a powerful tool for this purpose. In these reactions, a quinazoline substrate can be treated with a cyanide source in the presence of a palladium catalyst and an oxidant.

For related aromatic heterocycles, potassium ferrocyanide (K₄[Fe(CN)₆]) has been successfully employed as a non-toxic and safe cyanating agent. pku.edu.cn The reaction typically requires a palladium catalyst, such as palladium acetate (Pd(OAc)₂), and an oxidant, often oxygen or air, at elevated temperatures (130-150 °C). pku.edu.cn This method selectively introduces the cyano group at specific positions on the aromatic ring. pku.edu.cn

Another emerging technique is photoredox catalysis, which allows for direct C-H cyanation under mild, room-temperature conditions. nih.gov This approach uses an organic photoredox catalyst, like an acridinium (B8443388) salt, which, upon irradiation with visible light, can activate the substrate towards cyanation using a source like trimethylsilyl (B98337) cyanide (TMSCN) under an aerobic atmosphere. nih.gov

Synthesis via Pre-functionalized Benzonitrile (B105546) Intermediates

A more traditional and highly reliable method involves constructing the quinazoline ring from a benzene-based starting material that already contains the nitrile group at the desired position. The most common starting material for this route is 2-amino-5-cyanobenzoic acid or its derivatives.

In a typical sequence, 2-amino-5-cyanobenzoic acid can be cyclized to form the corresponding 6-cyano-quinazoline-2,4-dione. This cyclization can be achieved by reacting the aminobenzoic acid with a source of carbonyl groups, such as urea (B33335) or potassium cyanate. google.com For example, reacting an anthranilic acid derivative with potassium cyanate in water at elevated temperatures (85-90 °C) effectively forms the quinazolinedione ring system. google.com Once the 6-cyano-quinazoline-2,4-dione is formed, it can then be subjected to the chlorination conditions described in section 2.2.3 to yield the final product, this compound. This step-wise approach provides excellent control over the regiochemistry of the nitrile group placement.

Multi-component Reactions Facilitating Nitrile Introduction

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient pathway to complex molecular scaffolds. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example that has been adapted for the synthesis of quinazolinone derivatives. researchgate.netacs.org

In such a strategy, a nitrile-containing starting material, for example, an o-cyanobenzaldehyde, can be used as one of the components. acs.org The Ugi reaction, involving an acid (e.g., a 2-bromobenzoic acid), an aldehyde (o-cyanobenzaldehyde), an isocyanide, and an amine (ammonia), generates a complex intermediate in a single step. nih.govacs.org This intermediate is specifically designed to undergo a subsequent intramolecular cyclization reaction, often catalyzed by a transition metal like palladium, to form the polycyclic quinazolinone core. nih.govacs.org While this approach typically yields more complex structures, it demonstrates the principle of incorporating a nitrile-bearing component directly into the quinazoline framework in a convergent and efficient manner. researchgate.net Microwave-assisted MCRs have also been shown to accelerate these processes, leading to higher yields and shorter reaction times under environmentally friendly conditions. researchgate.net

Development of Robust and Scalable Synthetic Protocols for this compound

Transitioning a synthetic route from laboratory scale to industrial production requires the development of robust, safe, and scalable protocols. For a compound like this compound, this involves ensuring that all intermediates are stable and storable under normal conditions and that the process safety is thoroughly evaluated. researchgate.net

The synthesis via pre-functionalized benzonitrile intermediates (2.3.2) followed by chlorination (2.2.3) is generally the most amenable to large-scale production. The starting materials are often commercially available, and the reactions are well-established. Scalability requires optimizing reaction parameters to minimize the use of hazardous reagents like excess POCl₃ and to control the exothermicity of the quenching step. researchgate.net

A robust process would involve:

Process Safety Evaluation: Thorough analysis of each step to identify potential hazards, such as thermal runaway during chlorination or gas evolution during quenching. researchgate.net

Intermediate Stability: Ensuring that key intermediates, like 6-cyano-quinazoline-2,4-dione, can be isolated, purified, and stored without degradation. researchgate.net

Telescoping Processes: Where possible, combining multiple synthetic steps without isolating intermediates to improve efficiency and reduce handling of materials.

By focusing on these aspects, a synthetic strategy can be developed that is not only high-yielding but also economically viable and safe for multi-kilogram scale production. researchgate.net

Reactivity and Mechanistic Investigations of 2,4 Dichloroquinazoline 6 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two chlorine atoms on the quinazoline (B50416) ring, at positions C-2 and C-4, makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to its use as a building block in synthetic chemistry.

Regioselectivity at the C-4 Position: Experimental and Theoretical Insights

Experimental studies have consistently shown that the initial nucleophilic attack on 2,4-dichloroquinazoline (B46505) derivatives occurs preferentially at the C-4 position. nih.gov This regioselectivity is observed with a wide variety of nucleophiles, including aliphatic, benzylic, and aromatic amines. nih.gov

Theoretical investigations using Density Functional Theory (DFT) provide a molecular-level understanding of this observed regioselectivity. nih.gov DFT calculations reveal that the carbon atom at the C-4 position of the 2,4-dichloroquinazoline scaffold possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This indicates that the C-4 position is more electrophilic and thus more susceptible to nucleophilic attack. nih.gov Furthermore, calculations show a lower activation energy for the formation of the Meisenheimer intermediate when the nucleophile attacks the C-4 position compared to the C-2 position, further supporting the kinetic preference for C-4 substitution. nih.gov

This pronounced regioselectivity allows for the reliable synthesis of 4-substituted-2-chloroquinazoline intermediates, which are valuable precursors for more complex molecules. nih.gov

Relative Reactivity and Sequential Substitution at the C-2 Position

Following the initial substitution at the more reactive C-4 position, the remaining chlorine atom at the C-2 position can undergo a second nucleophilic substitution. However, the reactivity of the C-2 position is significantly lower than that of the C-4 position. nih.gov

The displacement of the second chlorine atom at C-2 typically requires more forcing or harsh reaction conditions. nih.gov This often involves higher temperatures (frequently above 100 °C), the use of microwave irradiation, or alternative catalytic systems like Buchwald-Hartwig amination to facilitate the reaction. nih.gov This difference in reactivity enables a sequential and controlled substitution strategy, allowing for the introduction of two different nucleophiles onto the quinazoline core in a stepwise manner.

The mechanism for substitution at both positions proceeds via the classical SNAr pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The superior ability of the nitrogen atom at position 1 to stabilize the negative charge of the intermediate formed during attack at C-4 contributes to its higher reactivity.

Factors Governing Selective Displacement of Chlorine Atoms

The selective displacement of the chlorine atoms in 2,4-dichloroquinazoline-6-carbonitrile is governed by a combination of electronic, steric, and reaction-based factors.

Reaction Conditions : The significant difference in reactivity between the C-4 and C-2 positions can be exploited by carefully controlling the reaction conditions. Mild conditions, such as carrying out the reaction at room temperature, will almost exclusively result in substitution at the C-4 position. Harsher conditions, including elevated temperatures, are necessary to overcome the higher activation barrier for substitution at the C-2 position. nih.gov

Nature of the Nucleophile : While a wide range of nucleophiles preferentially attack the C-4 position, their intrinsic reactivity influences the reaction rate. Highly nucleophilic aliphatic amines may react quickly at room temperature, whereas less nucleophilic aromatic amines might require longer reaction times or gentle heating to achieve the same C-4 substitution. nih.gov

The following table summarizes typical conditions for the regioselective SNAr at the C-4 position of 2,4-dichloroquinazoline precursors.

| Nucleophile Type | Base (if applicable) | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|---|

| Aliphatic/Benzylic Amines | Et3N, iPr2NEt | THF, Ethanol, Acetonitrile | Room Temperature to ~80°C | 0.5 - 5 hours |

| Anilines | NaOAc, iPr2NEt | THF/H2O, Ethanol | Room Temperature to Reflux | Several hours |

Transformations Involving the Nitrile Functionality

The nitrile group (-C≡N) at the C-6 position serves as a versatile functional handle that can be transformed into various other groups, further expanding the synthetic utility of the this compound scaffold.

Derivatizations via Hydrolysis and Reduction Pathways

The nitrile group can undergo standard transformations such as hydrolysis and reduction.

Hydrolysis : Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis typically yields a primary amide (2,4-dichloroquinazoline-6-carboxamide), while complete hydrolysis under more forcing conditions leads to the formation of the corresponding carboxylic acid, 2,4-dichloroquinazoline-6-carboxylic acid. nih.govuni.lu This transformation introduces a new reactive site for further derivatization, such as esterification or amide bond formation.

Reduction : The nitrile group is readily reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a Nickel or Palladium catalyst). chemguide.co.ukcommonorganicchemistry.com This reaction converts the nitrile into an aminomethyl group (-CH₂NH₂), yielding (2,4-dichloro-quinazolin-6-yl)methanamine. This primary amine can then be used in a variety of subsequent reactions, such as alkylation, acylation, or Schiff base formation.

Cycloaddition Reactions and Heterocycle Annulation at the Nitrile Site

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a route to annulated heterocyclic systems.

[3+2] Cycloadditions : One of the most common cycloaddition reactions involving nitriles is the formation of a tetrazole ring. This is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. This [3+2] cycloaddition reaction would convert the 6-carbonitrile into a 6-(1H-tetrazol-5-yl)quinazoline derivative. Nitrile oxides, which can be generated from corresponding hydroximoyl halides, can also undergo [3+2] cycloadditions with various dipolarophiles. acs.orgresearchgate.net

Heterocycle Annulation : The nitrile group can serve as a key component in metal-catalyzed annulation reactions to build fused ring systems. organic-chemistry.orgnih.gov For instance, nitriles can react with appropriately substituted precursors in cascade reactions to form new heterocyclic rings fused to the existing quinazoline structure. These methods often involve transition-metal catalysts (e.g., palladium, copper, cobalt) that facilitate C-H activation and C-N or C-C bond formation, enabling the construction of complex polycyclic aromatic systems. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are formidable tools for the formation of carbon-carbon and carbon-heteroatom bonds, with this compound serving as an exceptional substrate for such transformations. nih.gov The differing reactivity of the chlorine atoms at the C2 and C4 positions frequently enables selective and sequential reactions. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium catalysts are extensively utilized for cross-coupling reactions involving this compound. mdpi.com The Suzuki and Buchwald-Hartwig reactions are of particular importance. nih.govnih.gov

The Suzuki-Miyaura coupling , a powerful method for forging carbon-carbon bonds between organoboron compounds and organic halides, has been effectively applied to this compound. nih.govresearchgate.net Research has demonstrated the selective substitution of the chlorine atoms. nih.gov Notably, the chlorine at the C4 position is generally more reactive than the one at the C2 position, facilitating a stepwise functionalization to introduce distinct aryl or alkyl moieties at these sites. nih.gov This regioselectivity is ascribed to the heightened electrophilicity of the C4 position. nih.gov For instance, in cross-coupling reactions with 2,4-dichloroquinazoline, exclusive selectivity for the more electrophilic C4 position has been observed. nih.gov

The Buchwald-Hartwig amination , a palladium-catalyzed method for creating carbon-nitrogen bonds, is another pivotal transformation for this scaffold. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction permits the introduction of a diverse array of amine nucleophiles at both the C2 and C4 positions. nih.gov Studies have indicated that through judicious selection of the palladium catalyst, ligands, and reaction conditions, one can achieve either selective mono-amination or di-amination. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands, such as those developed by the Buchwald group, has been shown to significantly enhance reaction efficiency and selectivity. youtube.com

Table 1: Examples of Palladium-Catalyzed Reactions with Dichloroquinazolines

| Reaction Type | Coupling Partner | Catalyst System | Position(s) Functionalized | Key Observation | Reference(s) |

| Suzuki-Miyaura | Arylboronic acids | Pd(dppf)Cl₂ | C4 | High regioselectivity for C4 | nih.govmdpi.com |

| Buchwald-Hartwig | Cyclic amines | Pd(OAc)₂ / Ligand | C6-Br (in 6-bromo-2-chloroquinoline) | Selective amination of aryl bromide over heteroaryl chloride | nih.gov |

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ | C4 and C6 (in 6-bromo-2,4-dichloroquinazoline) | Coupling at both C4 and C6 in a 3:1 ratio | nih.gov |

Copper-Mediated Cross-Coupling Strategies

Copper-based catalysts present a cost-effective and often complementary approach to palladium for cross-coupling reactions. colab.wsrsc.org Copper-mediated couplings, such as the Ullmann-type reactions, have been employed for the synthesis of carbon-oxygen and carbon-nitrogen bonds with this compound. researchgate.netorganic-chemistry.org These reactions are especially valuable for introducing phenoxy and amino groups. researchgate.net Copper catalysis can, in some instances, afford different selectivity or be more tolerant of certain functional groups when compared to palladium-catalyzed systems. organic-chemistry.org For example, an efficient copper-catalyzed synthesis of 4-aminoquinazolines from substituted 2-bromobenzonitriles has been reported, highlighting the utility of copper in constructing such heterocyclic systems. organic-chemistry.org

Other Transition Metal-Catalyzed Transformations

Beyond palladium and copper, other transition metals such as nickel and iron have been investigated for catalyzing reactions with quinazoline derivatives. mdpi.comfrontiersin.org Nickel catalysts can be effective in Suzuki-type couplings and may provide advantages in terms of cost and reactivity for particular substrates. frontiersin.org Iron-catalyzed cross-coupling reactions are also garnering interest as a more sustainable option, with FeBr₂ being used for the synthesis of quinazolines under aerobic conditions. mdpi.com Cobalt has also been utilized in the synthesis of quinazolines through various catalytic cycles, including [4+2] cycloadditions. mdpi.com

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

A thorough understanding of reaction mechanisms is paramount for optimizing reaction conditions and attaining the desired selectivity. For palladium-catalyzed reactions, the generally accepted mechanism entails a catalytic cycle comprising oxidative addition, transmetalation (in the case of Suzuki coupling) or ligand exchange/deprotonation (for Buchwald-Hartwig amination), and reductive elimination. libretexts.orgmdpi.comwikipedia.orgnobelprize.org

In the context of this compound, the initial step involves the oxidative addition of a palladium(0) species to a carbon-chlorine bond. nobelprize.org The superior reactivity of the C4-Cl is frequently explained by its increased susceptibility to this oxidative addition step. nih.gov Key intermediates within these catalytic cycles are palladium(II) species. researchgate.net For instance, following oxidative addition at the C4 position, a quinazolinyl-palladium(II) chloride intermediate is formed. researchgate.net This intermediate subsequently partakes in the ensuing steps of the catalytic cycle. mdpi.com Computational studies, along with kinetic experiments, have been instrumental in substantiating these mechanistic hypotheses and in deciphering the factors that dictate the regioselectivity of the substitutions. The identification of these intermediates is often accomplished through spectroscopic methods under reaction conditions or by isolating and characterizing stable analogs.

Table 2: Mechanistic Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Intermediate Formed | Reference(s) |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | Aryl-Pd(II)-Halide complex | mdpi.comnobelprize.org |

| Transmetalation (Suzuki) | The organic group from the organoboron reagent is transferred to the palladium center. | Di-organic-Pd(II) complex | mdpi.comnobelprize.org |

| Reductive Elimination | The two organic fragments are coupled, and the Pd(0) catalyst is regenerated. | C-C or C-N bond formed product | mdpi.comnobelprize.org |

Computational and Theoretical Investigations of 2,4 Dichloroquinazoline 6 Carbonitrile

Density Functional Theory (DFT) Studies

Detailed DFT studies on 2,4-dichloroquinazoline-6-carbonitrile are required to elucidate its fundamental electronic and structural properties.

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

A critical aspect of understanding a molecule's reactivity and kinetic stability lies in the analysis of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. Without specific DFT calculations for this compound, the precise energy values and the spatial distribution of these orbitals remain undetermined.

Mapping of Molecular Electrostatic Potential (MEP) and Prediction of Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. It is an invaluable tool for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, an MEP analysis would identify the electron-rich (negative potential) and electron-deficient (positive potential) regions, offering insights into its intermolecular interactions and chemical reactivity. However, the generation of an accurate MEP map is contingent on performing specific computational calculations.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) allows for the characterization of chemical bonds and non-bonded interactions within a molecule based on the topology of the electron density. Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding in terms of localized electron-pair "bonds" and "lone pairs," and it can quantify charge transfer and hyperconjugative interactions. Both QTAIM and NBO analyses would offer a deeper understanding of the bonding nature and electronic delocalization within this compound, but such data is currently unavailable.

In Silico Mechanistic Pathway Elucidation

Computational chemistry plays a vital role in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For this compound, in silico studies could predict the regioselectivity of nucleophilic substitution reactions at the C2 and C4 positions, which is a characteristic feature of this scaffold. Such studies would provide a theoretical foundation for designing synthetic routes to novel derivatives. The absence of such computational investigations means that any proposed reaction mechanisms would be speculative and not based on quantitative energetic data.

Prediction of Reactivity Descriptors and Chemical Behavior

A range of quantum chemical descriptors, such as chemical hardness, softness, electronegativity, and electrophilicity index, can be calculated from DFT results to quantify the global reactivity of a molecule. These descriptors provide a theoretical framework for understanding and predicting the chemical behavior of this compound in various chemical environments. The lack of specific computational data precludes the reporting of these important reactivity indices.

Computational Analysis of Solvent Effects on Electronic Properties and Reactivity

The surrounding solvent can significantly influence the electronic properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of different solvents on the geometry, electronic structure, and reactivity of this compound. Investigating solvent effects is crucial for optimizing reaction conditions and understanding the compound's behavior in biological systems. This area of investigation remains unexplored for this specific molecule.

Derivatization Strategies and Synthetic Transformations of 2,4 Dichloroquinazoline 6 Carbonitrile

Amine Nucleophilic Substitution for the Synthesis of Aminoquinazolines

The reaction of 2,4-dichloroquinazoline-6-carbonitrile with amine nucleophiles is a cornerstone of its derivatization, leading to the formation of various aminoquinazolines. These reactions are generally regioselective.

Scientific literature and theoretical studies, including Density Functional Theory (DFT) calculations on the 2,4-dichloroquinazoline (B46505) core, have established that the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. nih.govresearchgate.netnih.govmdpi.com This inherent reactivity allows for a controlled, stepwise substitution.

Mono-substitution: Typically, the reaction with one equivalent of a primary or secondary amine at low to ambient temperatures results in the selective displacement of the chlorine atom at the C4 position. This yields 4-amino-2-chloro-quinazoline-6-carbonitrile derivatives. A wide range of amines, including aliphatic, alicyclic, and aromatic amines, can be employed in this transformation. The reaction is often carried out in a polar solvent like ethanol, isopropanol, or acetonitrile, sometimes with the addition of a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the liberated hydrochloric acid.

Di-substitution: The introduction of a second amino group at the C2 position requires more forcing conditions. Following the initial substitution at C4, the resulting 2-chloro-4-aminoquinazoline-6-carbonitrile can be reacted with a second amine (which can be the same as or different from the first) at elevated temperatures. This sequential approach allows for the synthesis of both symmetrical and unsymmetrical 2,4-diaminoquinazoline-6-carbonitrile derivatives, which are valuable scaffolds in drug discovery. semanticscholar.orgresearchgate.net

Table 1: Synthesis of Aminoquinazolines via Nucleophilic Substitution

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Aniline | 1 eq., EtOH, rt | 2-Chloro-4-(phenylamino)quinazoline-6-carbonitrile |

| This compound | Piperidine | 1 eq., IPA, rt | 2-Chloro-4-(piperidin-1-yl)quinazoline-6-carbonitrile |

| 2-Chloro-4-(phenylamino)quinazoline-6-carbonitrile | Cyclopropylamine | Excess, 120 °C | 2-(Cyclopropylamino)-4-(phenylamino)quinazoline-6-carbonitrile |

Introduction of Oxygen and Sulfur Nucleophiles to the Quinazoline (B50416) Core

Parallel to amination, oxygen and sulfur nucleophiles can be effectively introduced onto the this compound core. The same principle of regioselectivity applies, with the C4 position being the primary site of attack under milder conditions.

Oxygen Nucleophiles: Alcohols and phenols react, typically as their corresponding alkoxides or phenoxides (generated by using a strong base like sodium hydride), to displace the chlorine atoms. Reaction with one equivalent of a sodium phenoxide, for example, will yield a 4-aryloxy-2-chloro-quinazoline-6-carbonitrile. Subsequent reaction at the C2 position with another O-nucleophile or a different class of nucleophile can be achieved under more vigorous conditions, leading to disubstituted products.

Sulfur Nucleophiles: Thiols are potent nucleophiles and react readily with this compound. masterorganicchemistry.com Thiolates, generated from thiols using a base, smoothly displace the C4-chloro group to form 4-(alkylthio)- or 4-(arylthio)-2-chloro-quinazoline-6-carbonitrile derivatives. Sulfur nucleophiles are generally more reactive than their oxygen counterparts, which can sometimes allow for reactions to proceed under milder conditions. masterorganicchemistry.comnih.gov The second substitution at C2 follows a similar pattern, requiring higher temperatures to proceed.

Table 2: Reactions with Oxygen and Sulfur Nucleophiles

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Sodium methoxide | 1 eq., Methanol (B129727), rt | 2-Chloro-4-methoxyquinazoline-6-carbonitrile |

| This compound | Thiophenol, K₂CO₃ | 1 eq., DMF, 60 °C | 2-Chloro-4-(phenylthio)quinazoline-6-carbonitrile |

| 2-Chloro-4-methoxyquinazoline-6-carbonitrile | Sodium ethoxide | Excess, Ethanol, Reflux | 4-Methoxy-2-ethoxyquinazoline-6-carbonitrile |

Chemical Conversions of the Nitrile Group to Alternative Functional Moieties

The nitrile group at the C6 position offers a rich avenue for further molecular diversification, allowing for its conversion into several other important functional groups. These transformations can be performed on the this compound starting material or, more commonly, after substitution at the C2 and/or C4 positions.

Hydrolysis to Amide and Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions. jst.go.jp Mild acidic hydrolysis, often using concentrated sulfuric acid, can selectively convert the nitrile to a primary amide, yielding a 2,4-disubstituted quinazoline-6-carboxamide. More vigorous conditions, such as heating with aqueous sodium hydroxide followed by acidic workup, will lead to complete hydrolysis to the corresponding carboxylic acid, 2,4-disubstituted quinazoline-6-carboxylic acid. jst.go.jp

Reduction to Amine: The nitrile can be reduced to a primary amine (aminomethyl group). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as tetrahydrofuran (THF) are typically required for this transformation. This reaction provides a (aminomethyl)quinazoline derivative, which can be a key intermediate for further functionalization, for example, through acylation or reductive amination. nih.gov

Conversion to Tetrazole: The [2+3] cycloaddition reaction of the nitrile group with an azide (B81097) source, commonly sodium azide in the presence of a Lewis acid (e.g., zinc chloride) or an ammonium (B1175870) salt (e.g., ammonium chloride), is a widely used method to form a tetrazole ring. researchgate.netbeilstein-journals.orgnih.gov This transformation converts the 6-carbonitrile derivative into a 6-(1H-tetrazol-5-yl)quinazoline, introducing a functional group that is often used as a bioisosteric replacement for a carboxylic acid in medicinal chemistry. beilstein-journals.org

Table 3: Transformations of the C6-Nitrile Group

| Starting Moiety | Reagents | Resulting Moiety |

|---|---|---|

| -CN (Nitrile) | H₂SO₄, H₂O | -CONH₂ (Amide) |

| -CN (Nitrile) | 1. NaOH, H₂O, Δ; 2. H₃O⁺ | -COOH (Carboxylic Acid) |

| -CN (Nitrile) | LiAlH₄, THF | -CH₂NH₂ (Aminomethyl) |

| -CN (Nitrile) | NaN₃, NH₄Cl, DMF | -CN₄H (Tetrazole) |

Cyclization and Annulation Strategies for Fused Heterocyclic Systems

The strategic placement of reactive sites in derivatives of this compound allows for its use in the construction of more complex, fused polycyclic heterocyclic systems. These annulation strategies often involve intramolecular reactions between substituents introduced onto the quinazoline core.

One common approach involves introducing a nucleophile at the C4 position that contains another reactive functional group. For instance, reacting 2-chloro-4-amino-quinazoline-6-carbonitrile with a reagent that can subsequently interact with the nitrile group or the C2-chloro position can lead to a new fused ring.

A hypothetical strategy could involve the substitution at C4 with a nucleophile containing a thiol group, such as 2-aminoethanethiol. The initial product, 2-chloro-4-((2-mercaptoethyl)amino)quinazoline-6-carbonitrile, could then undergo an intramolecular cyclization where the thiol group displaces the C2-chloro atom, leading to the formation of a fused thiazolo[3,2-c]quinazoline system.

Similarly, the nitrile group itself can participate in cyclization reactions. For example, after conversion of the nitrile to an amidine or a related functional group, intramolecular condensation with a suitable ortho-substituent (introduced on the benzene (B151609) ring prior to quinazoline synthesis) could lead to the formation of a new fused pyrimidine (B1678525) ring, resulting in a pyridopyrimidoquinazoline scaffold. The development of radical cascade cyclizations of unactivated alkenes also presents a modern approach to creating ring-fused quinazolinones from appropriately substituted precursors. researchgate.net

These advanced strategies highlight the utility of this compound not just as a scaffold for substitution but as a foundational element for building intricate, multi-ring heterocyclic architectures.

Advanced Spectroscopic Characterization Techniques for 2,4 Dichloroquinazoline 6 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete assignment of proton (¹H) and carbon (¹³C) signals in 2,4-dichloroquinazoline-6-carbonitrile.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, three distinct aromatic proton signals are expected. The proton at the C5 position is anticipated to appear as a doublet, coupled to the proton at C7. The proton at C7 would likely appear as a doublet of doublets, showing coupling to both H5 and H8. The H8 proton would appear as a doublet, coupled to H7. The electron-withdrawing nature of the nitrile and chloro groups would cause these protons to resonate at a relatively low field (downfield). Based on data from similar structures like 4,7-dichloro-6-nitroquinazoline, the chemical shifts can be predicted. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected: seven for the quinazoline (B50416) ring carbons and one for the nitrile carbon. The carbons attached to the electronegative chlorine atoms (C2 and C4) would be significantly deshielded and appear far downfield. The nitrile carbon (C≡N) also has a characteristic chemical shift. For instance, in 4,7-dichloro-6-nitroquinazoline, the carbon signals range from approximately 122 to 164 ppm. mdpi.com

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY (¹H-¹H Correlation): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. It would show correlations between H5-H7 and H7-H8, confirming their connectivity.

HMBC (¹H-¹³C Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular framework. For example, correlations between H5 and the nitrile carbon would confirm the C6 substitution pattern.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H5 | ~8.7 | - | d |

| H7 | ~8.3 | - | dd |

| H8 | ~8.0 | - | d |

| C2 | - | ~157 | s |

| C4 | - | ~164 | s |

| C4a | - | ~122 | s |

| C5 | - | ~124 | d |

| C6 | - | ~110 | s |

| C7 | - | ~133 | d |

| C8 | - | ~130 | d |

| C8a | - | ~152 | s |

| C≡N | - | ~117 | s |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing bonds to stretch, bend, or rotate. Key functional groups in this compound have characteristic absorption bands. The most prominent would be the sharp, intense stretching vibration of the nitrile group (C≡N), typically observed in the 2220-2260 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring system would appear in the 1475-1635 cm⁻¹ range. nih.gov The C-Cl stretching vibrations typically occur in the fingerprint region, between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C-Cl bonds often give strong Raman signals, the nitrile stretch is also readily observable. Aromatic ring vibrations are also typically strong in Raman spectra.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050-3150 | 3050-3150 |

| Nitrile (C≡N) | Stretching | 2220-2260 (strong, sharp) | 2220-2260 (strong) |

| Quinazoline Ring (C=C, C=N) | Stretching | 1475-1635 (multiple bands) | 1475-1635 (multiple bands) |

| Aromatic C-H | Out-of-plane Bending | 750-900 | - |

| C-Cl | Stretching | 600-800 | 600-800 (strong) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places).

For this compound, with a molecular formula of C₉H₃Cl₂N₃, HRMS can determine the exact mass of its molecular ion. The calculated monoisotopic mass is 222.9755 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Furthermore, the presence of two chlorine atoms imparts a distinctive isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion:

[M]⁺: Contains two ³⁵Cl atoms.

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Contains two ³⁷Cl atoms.

The relative intensities of these peaks ([M]⁺:[M+2]⁺:[M+4]⁺) are expected to be in an approximate ratio of 9:6:1, providing a clear signature for a dichlorinated compound.

| Ion | Isotopic Composition | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₉H₃³⁵Cl₂N₃ | 222.9755 | 100.0 |

| [M+2]⁺ | C₉H₃³⁵Cl³⁷ClN₃ | 224.9726 | 65.1 |

| [M+4]⁺ | C₉H₃³⁷Cl₂N₃ | 226.9696 | 10.6 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of quinazoline derivatives typically displays two main absorption bands. researchgate.net

For this compound, the spectrum is expected to show:

A high-energy band in the 240–300 nm region, attributed to π → π* transitions within the aromatic quinazoline ring system. researchgate.net

A lower-energy band at longer wavelengths, potentially around 310–425 nm, which can be assigned to n → π* transitions involving the non-bonding electrons on the nitrogen atoms. researchgate.net

The position and intensity of these bands are influenced by the substituents on the ring. The presence of the electron-withdrawing nitrile group at the 6-position can affect the absorption maximum. researchgate.net Studies on a related compound, 2,4-dichloro-6,7-dimethoxyquinazoline, show a sharp absorption cutoff at 237 nm. researchgate.net The introduction of a cyano group often leads to a shift in the absorption bands. researchgate.net

| Wavelength (λmax) Range | Electronic Transition | Molecular Origin |

|---|---|---|

| ~240-300 nm | π → π | Aromatic Quinazoline Ring |

| ~310-425 nm | n → π | Nitrogen Lone Pair Electrons |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

While other spectroscopic methods provide pieces of the structural puzzle, single-crystal X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique involves irradiating a suitable crystal with X-rays and analyzing the resulting diffraction pattern to build a precise map of electron density.

An X-ray crystal structure of this compound would provide:

Unambiguous Confirmation: Absolute proof of the molecular structure and connectivity.

Precise Geometric Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsion angles.

Molecular Conformation: Information on the planarity of the quinazoline ring system.

Crystal Packing and Intermolecular Interactions: Insight into how molecules are arranged in the crystal lattice, revealing any non-covalent interactions such as π-π stacking or halogen bonding, which govern the material's bulk properties.

For related quinazolinone derivatives, X-ray analysis has confirmed the planarity of the fused ring system and detailed the intermolecular hydrogen bonding networks that define their supramolecular structures. nih.gov

Role of 2,4 Dichloroquinazoline 6 Carbonitrile As a Synthetic Intermediate in Heterocyclic Chemistry

Precursor for Complex Quinazoline (B50416) Derivatives

The primary utility of 2,4-dichloroquinazoline-6-carbonitrile lies in its role as a precursor for a multitude of substituted quinazoline derivatives. The differential reactivity of the two chlorine atoms allows for the stepwise introduction of various functional groups.

Typically, the first nucleophilic substitution occurs at the C4 position. A wide range of nucleophiles, including primary and secondary aliphatic amines, anilines, and benzylamines, can be used to displace the C4-chloro group with high regioselectivity. nih.gov The resulting 2-chloro-4-substituted-quinazoline-6-carbonitrile is itself a valuable intermediate. The remaining chlorine atom at the C2 position can then be substituted by a second, different nucleophile under more vigorous conditions, such as higher temperatures. stackexchange.com This sequential substitution strategy provides a straightforward route to diverse 2,4-disubstituted quinazoline-6-carbonitriles, which are difficult to access through other synthetic pathways.

For instance, reaction with a primary amine (R¹-NH₂) under mild conditions yields a 4-amino-2-chloro-quinazoline-6-carbonitrile. A subsequent reaction with a second amine (R²-NH₂) at an elevated temperature leads to the formation of a 2,4-diaminoquinazoline-6-carbonitrile. This stepwise approach is fundamental to creating unsymmetrically substituted quinazolines.

Table 1: Regioselective Synthesis of Disubstituted Quinazoline Derivatives

| Step | Reagent | Reaction Position | Conditions | Product |

| 1 | Nucleophile 1 (e.g., R¹-NH₂) | C4 | Mild (e.g., 0-5 °C to room temp.) | 4-(Substituted)-2-chloroquinazoline-6-carbonitrile |

| 2 | Nucleophile 2 (e.g., R²-NH₂) | C2 | Harsh (e.g., reflux) | 2,4-Di(substituted)-quinazoline-6-carbonitrile |

This selective reactivity allows for the synthesis of complex molecules with precisely controlled substitution patterns, a critical aspect in the development of compounds with specific biological activities. openmedicinalchemistryjournal.com

Scaffold for the Construction of Diverse Fused Polycyclic Systems

The reactive sites on this compound also make it an excellent scaffold for building fused polycyclic heterocyclic systems. These larger, more complex structures are of significant interest in medicinal chemistry due to their rigid frameworks, which can allow for high-affinity binding to biological targets.

The synthesis of fused systems often involves intramolecular cyclization reactions. For example, a nucleophile containing a second reactive group can be introduced at the C4 position. Subsequent reaction of this second group with the C2 position or the nitrile at C6 can lead to the formation of a new ring fused to the quinazoline core.

A well-documented example for related chloroquinazolines involves the reaction with hydrazine (B178648). stackexchange.comchem-soc.si The initial reaction displaces the C4-chloro group. The newly introduced hydrazine moiety can then react with a suitable functional group to form a fused triazole ring, creating a triazolo[4,3-c]quinazoline system. chem-soc.si Applying this to this compound, reaction with hydrazine would yield 4-hydrazinyl-2-chloroquinazoline-6-carbonitrile. This intermediate could then be cyclized, for instance, by reaction with an orthoester, to form a fused triazole ring.

Table 2: Representative Scheme for Fused-Ring Synthesis

| Starting Material | Reagent(s) | Key Intermediate | Fused System Product |

| This compound | 1. Hydrazine hydrate2. Acyl hydrazide or similar cyclizing agent | 4-Hydrazinyl-2-chloroquinazoline-6-carbonitrile | Fused Triazolo-Quinazoline Derivative |

This strategy transforms a simple bicyclic starting material into a more complex tricyclic or tetracyclic system, significantly increasing molecular complexity in a controlled manner.

Contribution to the Development of Chemical Libraries for Academic Screening

Combinatorial chemistry and high-throughput screening have become indispensable tools in modern drug discovery. The generation of chemical libraries, which are large collections of structurally related compounds, is central to this process. This compound is an ideal scaffold for the synthesis of such libraries due to its two distinct points of chemical diversity.

The solid-phase synthesis of 2,4-diaminoquinazoline libraries has been successfully demonstrated using a related dichloroquinazoline precursor. nih.gov In this approach, a resin-bound amine is first reacted with the dichloroquinazoline at the C4 position. The resulting polymer-supported intermediate is then treated with a diverse set of amines to displace the C2-chloro group. Finally, the desired products are cleaved from the solid support. This method allows for the rapid and efficient production of a large number of distinct 2,4-diaminoquinazoline analogues.

By applying this methodology to this compound, three points of diversity could be introduced: one from the initial resin-bound amine (R¹), a second from the amine used for the C2 substitution (R²), and inherent diversity from the nitrile group at C6, which could be further modified. This makes the compound a powerful tool for generating focused libraries for screening against various biological targets, such as protein kinases, which are often targeted by quinazoline-based inhibitors. nih.gov

Utility in the Synthesis of Agrochemical Research Targets

The quinazoline scaffold is not only prevalent in pharmaceuticals but also in the field of agrochemicals. google.com Derivatives of quinazoline have been investigated for their potential as herbicides, fungicides, and insecticides. The synthesis of novel agrochemicals often requires efficient access to a wide range of chemical structures for structure-activity relationship (SAR) studies.

This compound provides a platform for accessing novel quinazoline derivatives for agrochemical research. The ability to easily introduce different substituents at the C2 and C4 positions allows chemists to systematically modify the properties of the molecule, such as its lipophilicity, steric profile, and electronic properties, which are all critical for its biological activity and environmental behavior. While specific examples starting from this compound in agrochemical development are not extensively documented in public literature, the general importance of the quinazoline core in this area suggests its potential utility. google.com The nitrile group at C6 can also be a key feature, as cyano groups are present in various active agrochemical compounds.

Future Research Directions and Outlook

Advancements in Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards more environmentally friendly practices, and the synthesis of quinazoline (B50416) derivatives is no exception. Future research will likely focus on developing greener and more sustainable methods for the production of 2,4-dichloroquinazoline-6-carbonitrile and its derivatives.

Key areas of exploration will include:

Catalyst- and Solvent-Free Reactions: Moving away from hazardous reagents and volatile organic solvents is a primary goal of green chemistry. Research into solid-state reactions or the use of deep eutectic solvents and microwave-assisted synthesis could provide cleaner and more efficient routes to quinazoline compounds. nih.govtandfonline.comresearchgate.net For instance, methods that utilize microwave irradiation without a solvent or catalyst have already shown promise for the synthesis of other quinazoline derivatives. nih.gov

Use of Greener Reagents: The development of synthetic pathways that employ less toxic and more sustainable reagents is crucial. This could involve exploring alternatives to traditional chlorinating agents.

Renewable Feedstocks: While more of a long-term goal, investigating the potential for deriving the necessary starting materials from renewable biomass sources could revolutionize the production of such heterocyclic compounds.

A notable example of a green chemistry approach in quinazoline synthesis involves the use of molecular iodine as a catalyst with oxygen as the oxidant under solvent-free conditions, highlighting a move towards more economical and environmentally benign processes. organic-chemistry.org

Exploration of Novel Reactivity Patterns and Unprecedented Selective Transformations

The two chlorine atoms at the 2 and 4 positions of the quinazoline ring are highly susceptible to nucleophilic aromatic substitution (SNAr), making this compound a valuable intermediate. Scientific literature extensively documents that the C4 position is more reactive and is typically substituted first under milder conditions, while the substitution at the C2 position often requires harsher conditions. stackexchange.comnih.gov This regioselectivity is a key feature that allows for the controlled, stepwise introduction of different functional groups.

Future research in this area will likely focus on:

Controlling Regioselectivity: While the general preference for C4 substitution is known, fine-tuning reaction conditions to achieve even greater control or to reverse this selectivity will be a significant area of investigation. This could involve the use of specific catalysts or directing groups.

Novel Nucleophiles: Exploring the reaction of this compound with a wider range of nucleophiles will lead to the creation of novel derivatives with potentially unique properties.

C-H Functionalization: Direct functionalization of the C-H bonds on the quinazoline core is an emerging area that offers a more atom-economical way to introduce new substituents without the need for pre-functionalized starting materials. chim.it

Photocatalysis and Electrochemistry: The use of light or electricity to drive chemical reactions can lead to novel reactivity patterns and the formation of products that are not accessible through traditional thermal methods. chim.it

The development of new synthetic protocols, such as copper-catalyzed dehydrogenative coupling, has already expanded the toolbox for functionalizing the quinazoline scaffold. chim.it

Integration of Advanced Computational Approaches for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, in silico methods can accelerate the design and development of new derivatives with desired properties.

Future applications of computational modeling will likely include:

Predicting Reactivity and Regioselectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule and predict the most likely sites for nucleophilic attack, thus guiding synthetic efforts. nih.gov

Virtual Screening: Computational docking and quantitative structure-activity relationship (QSAR) studies can be employed to screen virtual libraries of derivatives for their potential biological activity against specific targets. nih.govtandfonline.comijfmr.comnih.govnih.gov This can significantly reduce the time and cost associated with experimental screening.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates at an early stage is crucial for their successful development. In silico models can provide valuable insights into these properties. frontiersin.org

Researchers have already utilized these computational approaches to design and evaluate novel quinazoline-based compounds for various therapeutic targets, including cancer and inflammatory diseases. ijfmr.comnih.govnih.gov

Applications in Flow Chemistry and Automated Synthetic Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. mit.eduwikipedia.org

Future research in this domain will focus on:

Development of Continuous Flow Synthesis: Designing and optimizing continuous flow processes for the synthesis of this compound and its subsequent derivatization. Flow chemistry is particularly well-suited for handling hazardous reagents and exothermic reactions in a controlled manner. rsc.orgmdpi.com

High-Throughput Screening: Integrating flow reactors with automated analysis techniques will enable the rapid synthesis and screening of large libraries of quinazoline derivatives, accelerating the discovery of new lead compounds.

On-Demand Synthesis: Automated platforms can be programmed to synthesize specific molecules on demand, which is particularly valuable for producing small quantities of compounds for research or personalized medicine. mit.edunih.gov

The development of intelligent automated platforms for high-throughput chemical synthesis is set to revolutionize material manufacturing and redefine the speed of chemical synthesis. researchgate.netchemspeed.com

常见问题

Q. What are the common synthetic routes for preparing 2,4-Dichloroquinazoline-6-carbonitrile, and what factors influence yield optimization?

The synthesis typically involves multi-step protocols starting from quinazoline precursors. A green method using borax as a catalyst in aqueous media has been reported for related carbonitriles, offering advantages like shorter reaction times and high yields (e.g., 90–95% in optimized conditions) . Key factors include:

- Reagent selection : Chlorinating agents (e.g., POCl₃) and nitrile-introducing reagents.

- Solvent systems : Polar aprotic solvents (DMF, acetonitrile) for better reactivity.

- Temperature control : Reflux conditions (80–120°C) to drive cyclization and substitution .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Assigns substituent positions on the quinazoline core (e.g., distinguishing Cl at C2 vs. C4).

- X-ray crystallography : Resolves bond angles and molecular packing, as demonstrated for analogs like 3,8-dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile (CCDC data) .

- Mass spectrometry (HRMS) : Confirms molecular formula and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance the purity and yield of this compound derivatives?

A factorial design approach is recommended:

- Variables : Temperature, solvent polarity, catalyst loading (e.g., borax in water for eco-friendly synthesis) .

- Monitoring : Use HPLC or TLC to track intermediate formation (e.g., ester hydrolysis to carboxylic acid precursors) .

- Post-synthesis purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. How should researchers interpret contradictory cytotoxicity data (e.g., IC₅₀ variability) across cancer cell lines for quinazoline-carbonitrile derivatives?

Contradictions may arise from:

- Cell line specificity : For example, 4-chloro derivatives show potent activity in HepG2 (IC₅₀ = 22.5 µM) but weaker effects in A549 cells .

- Mechanistic heterogeneity : Differences in target expression (e.g., kinase inhibition vs. DNA intercalation).

- Assay design : Normalize data using controls (e.g., doxorubicin) and replicate experiments to confirm trends .

Q. What strategies enable functionalization of the quinazoline core for structure-activity relationship (SAR) studies?

- Nucleophilic substitution : Replace Cl groups with amines, alkoxides, or thiols to explore electronic effects.

- Cyanohydrin formation : React the carbonitrile group with aldehydes to expand pharmacophores.

- Demethylation/oxidation : Modify methoxy groups (e.g., at C6) to hydroxyl or ketone functionalities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods during synthesis.

- Waste disposal : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO₃) before disposal .

Methodological Guidance for Data Analysis

Q. How can molecular docking studies predict the biological targets of this compound?

- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or DNA-binding proteins based on structural analogs .

- Software tools : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.

- Validation : Compare docking poses with crystallographic data (e.g., PDB entries) to assess accuracy .

Q. What statistical methods resolve discrepancies in crystallographic data for quinazoline derivatives?

- R-factor analysis : Ensure low residuals (R < 5%) for refined structures.

- Thermal ellipsoid plots : Identify disordered regions in electron density maps.

- Cambridge Structural Database (CSD) cross-referencing : Validate bond lengths/angles against similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。